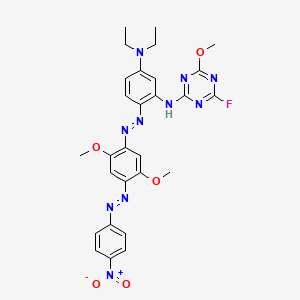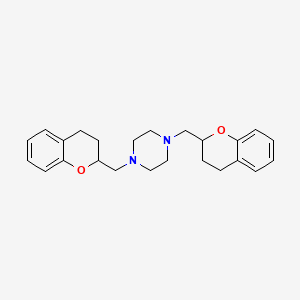
1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine is a complex organic compound that features a piperazine core substituted with two 3,4-dihydro-2H-1-benzopyran-2-yl)methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine typically involves the reaction of piperazine with 3,4-dihydro-2H-1-benzopyran-2-yl)methyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: A simpler analog with similar structural features.
Piperazine: The core structure of the compound, which is widely used in medicinal chemistry.
Coumarins: A class of compounds with a similar benzopyran structure, known for their biological activities.
Uniqueness
1,4-Bis((3,4-dihydro-2H-1-benzopyran-2-yl)methyl)piperazine is unique due to the combination of the piperazine core with two benzopyran groups, which may confer specific properties and activities not found in simpler analogs. This makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
81816-86-6 |
|---|---|
Molecular Formula |
C24H30N2O2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,4-bis(3,4-dihydro-2H-chromen-2-ylmethyl)piperazine |
InChI |
InChI=1S/C24H30N2O2/c1-3-7-23-19(5-1)9-11-21(27-23)17-25-13-15-26(16-14-25)18-22-12-10-20-6-2-4-8-24(20)28-22/h1-8,21-22H,9-18H2 |
InChI Key |
GDLNOLCWUGOEQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2OC1CN3CCN(CC3)CC4CCC5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


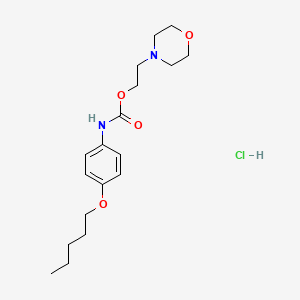
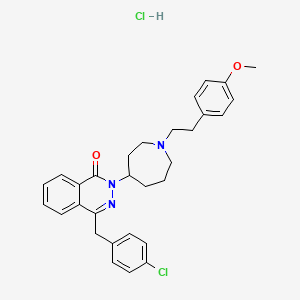
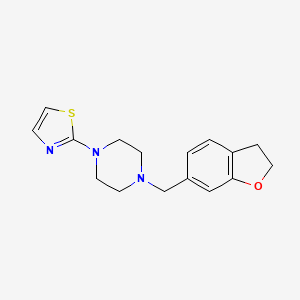
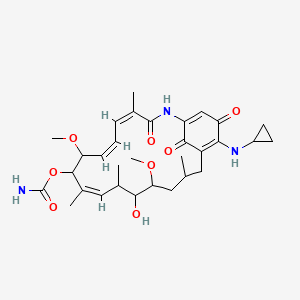
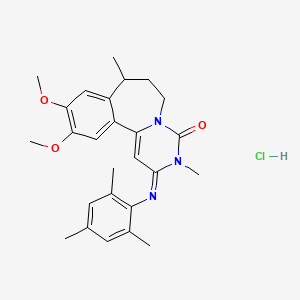
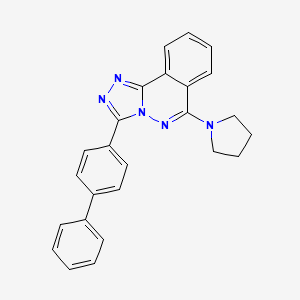
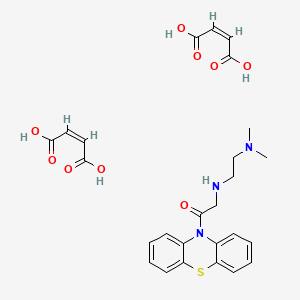
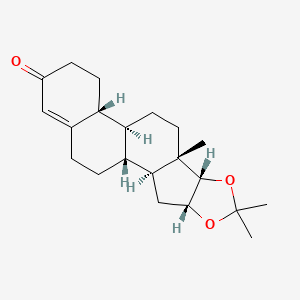
![9-(2-chlorophenyl)-N-cyclohexyl-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726073.png)


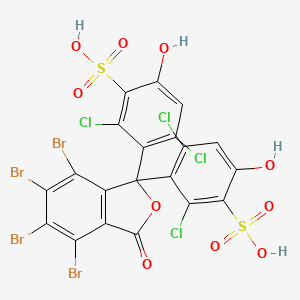
![9-(2-chlorophenyl)-3-methyl-N-(3,4,5-trimethoxyphenyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12726095.png)
